molecular formula C26H29N3O6 B1678738 ニカルジピン CAS No. 55985-32-5

ニカルジピン

カタログ番号: B1678738
CAS番号: 55985-32-5
分子量: 479.5 g/mol
InChIキー: ZBBHBTPTTSWHBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ニカルジピンは、ジヒドロピリジン系に属する強力なカルシウムチャンネルブロッカーです。主に高血圧と狭心症の治療に使用されます。 血管平滑筋と心筋へのカルシウムイオンの流入を阻害することにより、ニカルジピンは血管拡張を引き起こし、血圧を下げ、胸の痛みを軽減するのに役立ちます .

2. 製法

合成経路と反応条件: ニカルジピンは、3-ニトロベンズアルデヒドとメチルアセト酢酸を縮合させてジヒドロピリジン中間体を生成する、複数段階のプロセスで合成されます。 この中間体は、エステル化とアミノ化などのさらなる反応を受けて、ニカルジピンを生成します .

工業生産方法: ニカルジピンの工業生産には、高収率と高純度を確保するために反応条件を最適化することが含まれます。これには、温度、pH、および反応を促進するための特定の触媒の使用を制御することが含まれます。 最終製品は、結晶化と濾過プロセスで精製されます .

反応の種類:

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

ニカルジピンは、科学研究において幅広い用途があります。

    化学: カルシウムチャンネルブロッカーとその他の分子との相互作用を研究するためのモデル化合物として使用されます。

    生物学: 細胞内カルシウムシグナル伝達への影響とその神経保護における潜在的な役割について調査されています。

    医学: 高血圧、狭心症、その他の心臓血管疾患の治療における治療効果について広く研究されています。

    産業: 新しい医薬品製剤と薬物送達システムの開発に利用されています

科学的研究の応用

Nicardipine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study calcium channel blockers and their interactions with other molecules.

    Biology: Investigated for its effects on cellular calcium signaling and its potential role in neuroprotection.

    Medicine: Extensively studied for its therapeutic effects in treating hypertension, angina, and other cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

作用機序

ニカルジピンは、血管平滑筋と心筋のL型カルシウムチャネルを介したカルシウムイオンの流入を阻害することで、その効果を発揮します。この阻害は、血管拡張、末梢抵抗の低下、および心筋酸素要求量の減少につながります。 主な分子標的はL型カルシウムチャネルであり、関連する経路には細胞内カルシウムレベルとサイクリックアデノシン一リン酸(cAMP)シグナル伝達の調節が含まれます .

類似化合物:

    ニフェジピン: 同様の血管拡張効果を持つ別のジヒドロピリジンカルシウムチャンネルブロッカーですが、作用時間は短いです。

    アムロジピン: ニカルジピンに比べて作用開始が遅く、作用時間が長いジヒドロピリジンです。

    フェロジピン: 作用は似ていますが、薬物動態が異なります

ニカルジピンの独自性: ニカルジピンは、脳血管と冠動脈に特異的に作用するため、脳血管攣縮や冠動脈疾患などの治療に特に効果的です。 比較的迅速な作用開始と中程度の作用時間の長さも、ニカルジピンを他のカルシウムチャンネルブロッカーと区別する特徴です .

ニカルジピンの多様性とさまざまな治療分野における有効性は、臨床および研究の両方の設定において貴重な化合物となっています。

Safety and Hazards

Nicardipine is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Personal protective equipment and face protection should be worn when handling Nicardipine . It should not be ingested, and if swallowed, immediate medical assistance should be sought .

生化学分析

Biochemical Properties

Nicardipine is a dihydropyridine calcium-channel blocker . It inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Cellular Effects

Nicardipine has been shown to significantly inhibit microglia-related neuroinflammatory responses . It also inhibits microglial cell migration . Furthermore, nicardipine significantly inhibits the release of nitric oxide, and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Molecular Mechanism

Nicardipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This mechanism of action and clinical effects closely resemble those of other dihydropyridine calcium channel blockers .

Temporal Effects in Laboratory Settings

Nicardipine demonstrates strong coronary and cerebral vasodilatory activity . It induces relatively rapid changes in blood pressure, with minimal inotropic cardiac effects and no significant venodilatory action . The vasodilatory effects of nicardipine appear to be greater in patients with hypertension than in healthy or normotensive volunteers .

Dosage Effects in Animal Models

In animal models of hypertension, such as the spontaneously hypertensive rat and the adult renal hypertensive dog, large doses of nicardipine cause profound decreases in blood pressure . A concomitant reflex tachycardia is observed .

Metabolic Pathways

Nicardipine metabolism occurs mainly in the liver, primarily by cytochrome P450 (CYP)2C8, CYP2D6, and CYP3A4 enzyme isoforms . Excretion occurred in approximately equal proportions in the urine (49%) and faeces (43%), with no significant accumulation .

Transport and Distribution

Nicardipine is highly bound to plasma proteins (>95%) over a wide range of concentrations This suggests that it is widely distributed within the body

Subcellular Localization

Given its mechanism of action as a calcium channel blocker, it is likely that it localizes to the cell membrane where these channels are located .

準備方法

Synthetic Routes and Reaction Conditions: Nicardipine is synthesized through a multi-step process involving the condensation of 3-nitrobenzaldehyde with methyl acetoacetate to form a dihydropyridine intermediate. This intermediate undergoes further reactions, including esterification and amination, to yield Nicardipine .

Industrial Production Methods: Industrial production of Nicardipine involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reactions. The final product is purified through crystallization and filtration processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

類似化合物との比較

Uniqueness of Nicardipine: Nicardipine is unique due to its specific action on cerebral and coronary arteries, making it particularly effective in treating conditions like cerebral vasospasm and coronary artery disease. Its relatively rapid onset and intermediate duration of action also distinguish it from other calcium channel blockers .

Nicardipine’s versatility and effectiveness in various therapeutic areas make it a valuable compound in both clinical and research settings.

特性

IUPAC Name

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBHBTPTTSWHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023363
Record name Nicardipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.47e-03 g/L
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, nicardipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

55985-32-5
Record name Nicardipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55985-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicardipine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055985325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicardipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICARDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5312222S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136-138 °C, 136 - 138 °C
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

An L1 laminate is prepared as described in Example 1 using a polyisobutylene (PIB) adhesive in place of the silicone adhesive and a Daubert C-150 release liner in place of the Akrosil Biorelease release liner. A nicardipine-enhancer gel formulation is prepared by mixing adequate quantities of nicardipine HCl and Klucel HF® with a 65%/10%/20%/5% (volume percent) mixture of ethanol/ water/glycerine/glycerol monooleate to provide a final gel with a nicardipine concentration of 150 mg/cc and a Klucel level of 1.5% (wt/wt). A nicardipine transdermal system is then prepared as described in Example 1 using the nicardipine-enhancer gel formulation.
[Compound]
Name
polyisobutylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Effect of change in pH of a dextrose solution in the range 3 to 7 pH upon the addition of nicardipine hydrochloride solution was performed by first measuring the initial pH of the individual solutions; thereafter, one (1) volume of nicardipine hydrochloride solution prepared by Example-11 was mixed with nine (9) volumes of dextrose solution and the pH adjusted to a desired value in the range 3 to 7. The pH data are furnished in Table-3; the plot of difference in the pH of nicardipine hydrochloride solution before and after dilution with 5% dextrose solution versus the initial pH of dextrose solution is shown in FIG. 4. For comparison, a similar plot for the pH data reported in U.S. Pat. No. 5,164,405 for buffered and unbuffered nicardipine solution is also provided.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Nitrendipine (1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-phyridindicarboxylic acid ethyl methyl ester); Nisoldipine (1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 2-methylpropyl ester); Felodipine (4-(2,3-dichlorophenyl)-1,4dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester); Nimodipine (1,4-dihydro-2,6dimethyl-4-(3-nitrophenyl-3,5-pyridinedicarboxylic acid 2-methoxyethyl 1-methylethyl ester); Niludipine; Amlodipine (2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester); Flordipine; Ryosidine; FR 7534; Nilvadipine (FR 34235, 2-cyano-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-(1-methylethyl) ester); PY 108-068; and Isradipine (PN 200-110, 4-(4-benxofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methyl-ethyl ester).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,4-dihydro-2,6dimethyl-4-(3-nitrophenyl-3,5-pyridinedicarboxylic acid 2-methoxyethyl 1-methylethyl ester)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

Similarly, proceeding as in parts (A)(1) and (B) above but substituting (+)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-diethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-diisopropylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-cyano-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, or (-)-2,6-dimethyl-3-cyano-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, for (+)-2,6-dimethyl-3-methoxycarbonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, and using methanol, ethanol, isopropanol, the following compounds are prepared:
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(-)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
(+)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
(-)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
(+)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
(-)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
(+)-2,6-dimethyl-3-diethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
(-)-2,6-dimethyl-3-diisopropylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods V

Procedure details

Nicardipine (free base) was prepared by mixing nicardipine-HCl (Sigma-Aldrich, St. Louis, USA) with water and ethylacetate, then adding 2M NaOH, separating the ethylacetate phase and evaporating the ethylacetate, yielding amorphous nicardipine base as a yellow oily-tough substance. Crystalline nicardipine base was prepared by mixing amorphous nicardipine base and isopropanole/diisopropyl ether, adding seed crystals and cooling on an ice bath over night to allow crystallization. The formed crystals were separated by filtration, washed and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicardipine
Reactant of Route 2
Reactant of Route 2
Nicardipine
Reactant of Route 3
Reactant of Route 3
Nicardipine
Reactant of Route 4
Reactant of Route 4
Nicardipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Nicardipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nicardipine
Customer
Q & A

Q1: What is the primary mechanism of action of Nicardipine?

A1: Nicardipine is a dihydropyridine calcium antagonist, primarily acting on L-type calcium channels found on vascular smooth muscle cells. [, , , , ] By blocking these channels, Nicardipine inhibits the influx of calcium ions, leading to vasodilation. [, , ]

Q2: What are the downstream effects of Nicardipine's interaction with its target?

A2: The primary downstream effect of Nicardipine's action is the relaxation of vascular smooth muscle, resulting in vasodilation. This effect is observed in both large and small arteries, including coronary, cerebral, and peripheral arteries. [, , , , ]

Q3: Does Nicardipine affect neuronal function?

A3: Research suggests that Nicardipine might affect neuronal function in the context of ischemia. A study using somatosensory evoked potentials (SEP) in stroke patients found that Nicardipine prolonged the latencies of short-latency SEP components in the affected hemisphere, suggesting potential impairment of neuronal function in the ischemic zone. []

Q4: Does Nicardipine affect the renin-angiotensin-aldosterone system?

A4: Studies investigating the acute effects of Nicardipine in hypertensive patients revealed that while it effectively lowers blood pressure, it can also lead to an increase in plasma renin activity (PRA), particularly in salt-resistant individuals. [] This effect is attributed to the baroreflex mechanism activated by the drug-induced decrease in blood pressure. []

Q5: What is the molecular formula and weight of Nicardipine hydrochloride?

A5: The molecular formula of Nicardipine hydrochloride is C26H29N3O6 · HCl, and its molecular weight is 515.99 g/mol. []

Q6: Is there any spectroscopic data available for Nicardipine?

A6: The provided research papers do not offer specific spectroscopic data for Nicardipine.

Q7: Are there studies on material compatibility, stability, and catalytic properties of Nicardipine?

A7: The provided research papers primarily focus on Nicardipine's pharmacological properties and clinical applications. Information about material compatibility, stability in various conditions outside biological contexts, and catalytic properties is not available in these papers.

Q8: Are there computational chemistry studies, QSAR models, or SAR information available for Nicardipine?

A8: The provided papers primarily focus on the clinical and pharmacological aspects of Nicardipine. They do not include details on computational chemistry studies, QSAR models, or specific SAR information.

Q9: What is known about the stability and formulation of Nicardipine?

A9: Nicardipine hydrochloride, the salt form used in formulations, is known to have low solubility in biological fluids, leading to poor bioavailability after oral administration. [] To address this, researchers have explored solid dispersion techniques using carriers like HPβCD, GMS, and PEG4000 to enhance its solubility and dissolution rate. []

Q10: What about SHE regulations regarding Nicardipine?

A10: The provided research papers do not provide specific details regarding SHE (Safety, Health, and Environment) regulations for Nicardipine.

Q11: What is the pharmacokinetic profile of Nicardipine?

A11: Nicardipine undergoes significant first-pass hepatic metabolism after oral administration, resulting in dose-dependent bioavailability. [] It exhibits high protein binding, primarily to lipoproteins, orosomucoid, albumin, and erythrocytes. [] Nicardipine also partitions into erythrocytes. []

Q12: Does Nicardipine interact with other drugs?

A13: Research shows that Nicardipine can inhibit CYP2D6, a drug-metabolizing enzyme. [] In a study involving healthy volunteers, co-administration of Nicardipine with Metoprolol, a beta-blocker metabolized by CYP2D6, resulted in a small increase in Metoprolol plasma concentration in individuals identified as extensive metabolizers. []

Q13: What in vitro models have been used to study Nicardipine's effects?

A14: In vitro studies utilized bovine carotid artery endothelial cells to investigate Nicardipine's impact on angiogenesis. [] Findings indicated that Nicardipine suppressed tube formation and migration of these cells, suggesting potential anti-angiogenic properties. []

Q14: What animal models have been used to study Nicardipine?

A15: Research utilized a rabbit model of subarachnoid hemorrhage (SAH) to investigate the effects of Nicardipine on cerebral vasospasm. [] The study involved intravenous and intracisternal administration of Nicardipine and examined its impact on the caliber of the basilar artery. []

Q15: Are there clinical trials investigating the efficacy of Nicardipine?

A16: Numerous clinical trials have investigated Nicardipine's efficacy in various conditions, including hypertension, angina, and cerebral vasospasm. [, , , , , , , ] A significant trial evaluated its potential in preventing cerebral infarction in patients with a history of transient ischemic attacks or stroke. []

Q16: Is there information available on resistance, cross-resistance, toxicology, drug delivery strategies, or biomarkers related to Nicardipine?

A16: While the provided research discusses various aspects of Nicardipine, they do not contain specific information about resistance mechanisms, cross-resistance with other drugs, detailed toxicology profiles, targeted drug delivery strategies, or identified biomarkers for Nicardipine therapy.

Q17: What analytical methods are used to study Nicardipine?

A18: The provided research papers mention the use of techniques like high-performance liquid chromatography (HPLC) to measure Nicardipine concentrations in biological samples. [, ]

Q18: Are there studies on Nicardipine's dissolution and solubility?

A19: Nicardipine hydrochloride's low solubility in biological fluids poses a challenge for its bioavailability. [] Researchers are actively exploring solutions like solid dispersions with carriers to improve its dissolution rate and, consequently, its efficacy after oral administration. []

Q19: What about quality control and assurance regarding Nicardipine?

A19: The research papers primarily focus on the scientific and clinical aspects of Nicardipine. Specific details about quality control and assurance measures implemented during its development, manufacturing, and distribution are not included.

Q20: Is there information available on the immunogenicity, drug transporter interactions, or biocompatibility of Nicardipine?

A20: The provided research primarily focuses on the pharmacological and clinical effects of Nicardipine. Information regarding its potential to induce immune responses, interactions with drug transporters, and comprehensive biocompatibility assessments are not included in these studies.

Q21: What are the alternatives to Nicardipine and their comparisons?

A22: The research mentions other calcium channel blockers like Nifedipine and dihydropyridines as alternatives to Nicardipine, particularly in treating hypertension and angina. [, , , ] While similar in efficacy, each drug may have a different adverse effect profile and require different dosing regimens. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。